molecular formula C11H14N4O2 B14876363 2,4-Dioxo-1-(2-(pyrrolidin-1-yl)ethyl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

2,4-Dioxo-1-(2-(pyrrolidin-1-yl)ethyl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

Cat. No.: B14876363
M. Wt: 234.25 g/mol
InChI Key: BQAXKYURUDUTAB-UHFFFAOYSA-N
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Description

2,4-Dioxo-1-(2-(pyrrolidin-1-yl)ethyl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a heterocyclic compound that contains a pyrimidine ring fused with a pyrrolidine moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dioxo-1-(2-(pyrrolidin-1-yl)ethyl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile typically involves the reaction of pyrrolidine with a suitable pyrimidine precursor under controlled conditions. One common method involves the condensation of pyrrolidine with a pyrimidine derivative in the presence of a catalyst, such as p-toluenesulfonic acid, under reflux conditions. The reaction is usually carried out in a solvent like ethanol or methanol to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dioxo-1-(2-(pyrrolidin-1-yl)ethyl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles like amines or thiols replace specific substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or thiol in a polar solvent like dimethyl sulfoxide.

Major Products Formed:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

2,4-Dioxo-1-(2-(pyrrolidin-1-yl)ethyl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-Dioxo-1-(2-(pyrrolidin-1-yl)ethyl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets may vary depending on the specific application and biological context.

Comparison with Similar Compounds

    Pyridodipyrimidines: Compounds with fused tricyclic systems containing pyrimidine and pyridine cores.

    Indole Derivatives: Compounds containing the indole nucleus with diverse biological activities.

    Quinazoline Derivatives: Compounds with quinazoline cores known for their bioactivities.

Uniqueness: 2,4-Dioxo-1-(2-(pyrrolidin-1-yl)ethyl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is unique due to its specific structural features, such as the combination of a pyrimidine ring with a pyrrolidine moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H14N4O2

Molecular Weight

234.25 g/mol

IUPAC Name

2,4-dioxo-1-(2-pyrrolidin-1-ylethyl)pyrimidine-5-carbonitrile

InChI

InChI=1S/C11H14N4O2/c12-7-9-8-15(11(17)13-10(9)16)6-5-14-3-1-2-4-14/h8H,1-6H2,(H,13,16,17)

InChI Key

BQAXKYURUDUTAB-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCN2C=C(C(=O)NC2=O)C#N

Origin of Product

United States

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